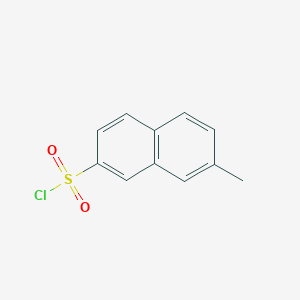
Ethyl 2-chloro-5-(chlorosulfonyl)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-chloro-5-(chlorosulfonyl)nicotinate is a chemical compound with the molecular formula C8H7Cl2NO4S. It is a derivative of nicotinic acid and is characterized by the presence of both chloro and chlorosulfonyl functional groups. This compound is primarily used in chemical research and synthesis due to its unique reactivity and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-5-(chlorosulfonyl)nicotinate typically involves the chlorination of ethyl nicotinate followed by sulfonylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like chlorosulfonic acid. The reactions are usually carried out under controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall safety .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-chloro-5-(chlorosulfonyl)nicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted by nucleophiles, leading to the formation of new compounds.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols are commonly used in substitution reactions, often under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Ethyl 2-chloro-5-(chlorosulfonyl)nicotinate is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Wirkmechanismus
The mechanism of action of Ethyl 2-chloro-5-(chlorosulfonyl)nicotinate involves its reactivity with nucleophiles and electrophiles. The chloro and chlorosulfonyl groups are key to its reactivity, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-chloro-6-methylnicotinate
- Ethyl 2-chloro-5-(trifluoromethyl)nicotinate
- 2-Chloro-1-(chloromethyl)ethyl acetate
- 1-Chloro-2-(ethylsulfonyl)ethane
Uniqueness
Ethyl 2-chloro-5-(chlorosulfonyl)nicotinate is unique due to the presence of both chloro and chlorosulfonyl groups, which confer distinct reactivity and properties. This makes it particularly valuable in synthetic chemistry for the development of new compounds and materials .
Eigenschaften
Molekularformel |
C8H7Cl2NO4S |
|---|---|
Molekulargewicht |
284.12 g/mol |
IUPAC-Name |
ethyl 2-chloro-5-chlorosulfonylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H7Cl2NO4S/c1-2-15-8(12)6-3-5(16(10,13)14)4-11-7(6)9/h3-4H,2H2,1H3 |
InChI-Schlüssel |
KEXGUJMBPOYKBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=CC(=C1)S(=O)(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Hexenoic acid, 2-[(diphenylmethylene)amino]-5-methyl-, ethyl ester](/img/structure/B13922158.png)

![ethyl (4S)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptanoate](/img/structure/B13922168.png)



![6-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13922190.png)


![3-[5-[(E)-(7-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13922204.png)
![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13922210.png)

